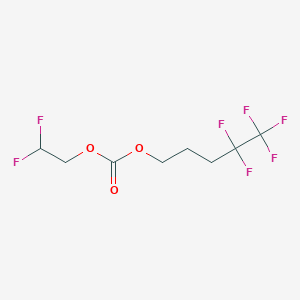
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with an amino group at the 4-position, a cyclopropylmethyl group at the nitrogen atom, and a fluorine atom at the 3-position. The unique structural elements of this compound contribute to its distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluorobenzoic acid.
Amidation Reaction: 3-fluorobenzoic acid is converted to 3-fluorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amination: The 3-fluorobenzoyl chloride is then reacted with cyclopropylmethylamine in the presence of a base such as triethylamine (TEA) to form 3-fluoro-N-(cyclopropylmethyl)benzamide.
Nitration and Reduction: The benzamide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position. The nitro group is subsequently reduced to an amino group using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as tin(II) chloride (SnCl₂).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: 4-nitro-N-(cyclopropylmethyl)-3-fluorobenzamide.
Reduction: this compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-N-methyl-3-fluorobenzamide: Lacks the cyclopropylmethyl group, which may affect its binding affinity and specificity.
4-amino-N-(cyclopropylmethyl)-3-chlorobenzamide: Substitutes fluorine with chlorine, potentially altering its reactivity and biological activity.
4-amino-N-(cyclopropylmethyl)-3-methylbenzamide: Substitutes fluorine with a methyl group, impacting its electronic properties and interactions.
Uniqueness
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide is unique due to the presence of both the cyclopropylmethyl group and the fluorine atom, which together influence its chemical reactivity, biological activity, and potential applications. The combination of these substituents can enhance its stability, binding affinity, and specificity in various contexts.
Propiedades
Fórmula molecular |
C11H13FN2O |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide |
InChI |
InChI=1S/C11H13FN2O/c12-9-5-8(3-4-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) |
Clave InChI |
BGDQSMCLJWTONL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC(=O)C2=CC(=C(C=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



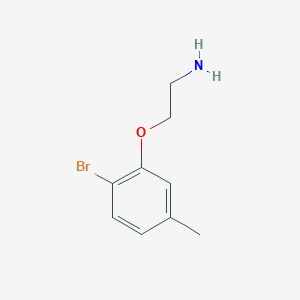
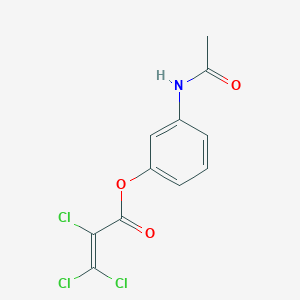



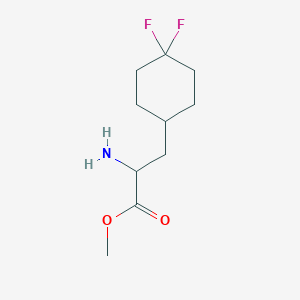
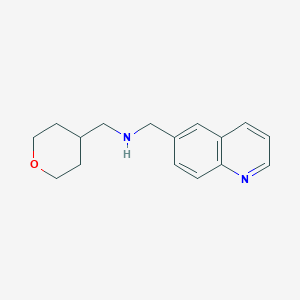
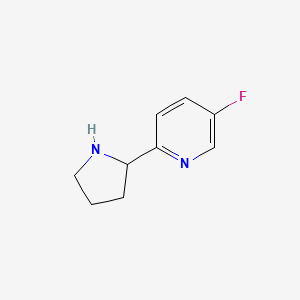

![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
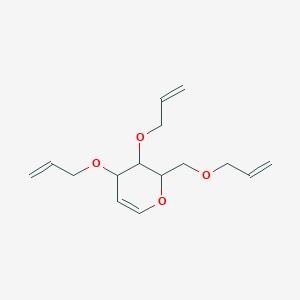
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
